molecular formula C14H17ClN2O2 B4040761 5-chloro-3-hydroxy-3-(4-methyl-1-piperidinyl)-1,3-dihydro-2H-indol-2-one

5-chloro-3-hydroxy-3-(4-methyl-1-piperidinyl)-1,3-dihydro-2H-indol-2-one

Cat. No.: B4040761
M. Wt: 280.75 g/mol
InChI Key: GKYJRGNRZNXLRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-chloro-3-hydroxy-3-(4-methyl-1-piperidinyl)-1,3-dihydro-2H-indol-2-one is a useful research compound. Its molecular formula is C14H17ClN2O2 and its molecular weight is 280.75 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 280.0978555 g/mol and the complexity rating of the compound is 371. The solubility of this chemical has been described as >42.1 [ug/mL]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antitumor Activity

5-Chloro-3-hydroxy-3-(4-methyl-1-piperidinyl)-1,3-dihydro-2H-indol-2-one has been studied for its antitumor properties. Nguyen et al. (1990) reported the synthesis of related compounds and evaluated their antitumor activity in vitro and in vivo using standard NCI protocols. They found that certain hydroxy derivatives showed promising antineoplastic activity (Nguyen et al., 1990).

Serotonin Receptor Antagonism

Research by Nirogi et al. (2017) discussed the development of 1-[(2-bromophenyl)sulfonyl]-5-methoxy-3-[(4-methyl-1-piperazinyl)methyl]-1H-indole dimesylate monohydrate (SUVN-502), a compound closely related to this compound. This compound acts as a potent, selective serotonin 6 (5-HT6) receptor antagonist and was identified as a clinical candidate for the treatment of cognitive disorders (Nirogi et al., 2017).

Allosteric Modulation of Cannabinoid Receptor

Khurana et al. (2014) studied a compound structurally similar to this compound for its effects on cannabinoid receptors. The compound, 5-chloro-3-ethyl-N-(4-(piperidin-1-yl)phenethyl)-1H-indole-2-carboxamide, was identified as a potent allosteric modulator of the cannabinoid type 1 receptor (CB1), influencing binding affinity and cooperativity (Khurana et al., 2014).

Properties

IUPAC Name

5-chloro-3-hydroxy-3-(4-methylpiperidin-1-yl)-1H-indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17ClN2O2/c1-9-4-6-17(7-5-9)14(19)11-8-10(15)2-3-12(11)16-13(14)18/h2-3,8-9,19H,4-7H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKYJRGNRZNXLRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2(C3=C(C=CC(=C3)Cl)NC2=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>42.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47196466
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-chloro-3-hydroxy-3-(4-methyl-1-piperidinyl)-1,3-dihydro-2H-indol-2-one
Reactant of Route 2
5-chloro-3-hydroxy-3-(4-methyl-1-piperidinyl)-1,3-dihydro-2H-indol-2-one
Reactant of Route 3
5-chloro-3-hydroxy-3-(4-methyl-1-piperidinyl)-1,3-dihydro-2H-indol-2-one
Reactant of Route 4
5-chloro-3-hydroxy-3-(4-methyl-1-piperidinyl)-1,3-dihydro-2H-indol-2-one
Reactant of Route 5
5-chloro-3-hydroxy-3-(4-methyl-1-piperidinyl)-1,3-dihydro-2H-indol-2-one
Reactant of Route 6
5-chloro-3-hydroxy-3-(4-methyl-1-piperidinyl)-1,3-dihydro-2H-indol-2-one

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